molecular formula C9H17NO2 B494533 Methyl 2-amino-2-cyclohexylacetate CAS No. 784129-23-3

Methyl 2-amino-2-cyclohexylacetate

Cat. No. B494533
CAS RN: 784129-23-3
M. Wt: 171.24g/mol
InChI Key: UUSVVDQFPGXFTQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl 2-amino-2-cyclohexylacetate” has a molecular weight of 207.7 . It is a solid at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available from the current information .

Scientific Research Applications

Versatile Building Block for Amino Acids

Methyl 2-amino-2-cyclohexylacetate has been utilized as a versatile building block in the synthesis of various cyclopropyl-containing amino acids. These amino acids are produced through Michael additions and Diels–Alder reactions, showing the compound's reactivity and utility in creating protected amino acids for further applications. An example is its use in the synthesis of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for bicyclic peptidomimetics (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Synthesis of Metal Complexes with Antioxidant Properties

The compound has been instrumental in the synthesis of metal complexes with significant antioxidant properties. For instance, amino acid derivatives like [1-(aminomethyl)cyclohexyl]acetic acid were reacted with other compounds to create metal complexes that exhibit free radical scavenging and xanthine oxidase inhibitory activities, showcasing potential therapeutic applications (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Catalytic Applications

In another study, the compound's derivatives were used as catalysts in the decarboxylation of α-amino acids. This process highlights its efficiency in facilitating the conversion of amino acids into their corresponding amine compounds, thereby indicating its catalytic capabilities (Hashimoto, Yutaka, Yasutomo, Iwai, & Aoki, 1986).

Role in Organic Synthesis

The compound is also used in organic synthesis, for example, in the Ugi four-component condensation. This reaction mechanism illustrates its role in the preparation of complex compounds like 1,5-disubstituted tetrazoles, which have pharmaceutical significance (Marcaccini & Torroba, 2007).

Mechanism of Action

The mechanism of action of “Methyl 2-amino-2-cyclohexylacetate” is not clear from the available information. It’s possible that this compound isn’t widely used in contexts where a mechanism of action would be relevant (such as in pharmacology or biochemistry) .

properties

IUPAC Name

methyl 2-amino-2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSVVDQFPGXFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-cyclohexylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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